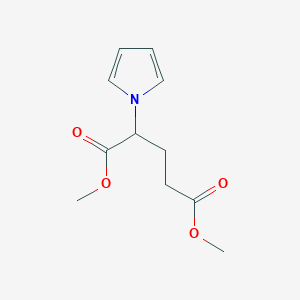

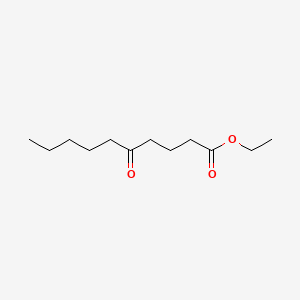

4-(4-Hexylphenyl)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Wound Healing

“4-(4-Hexylphenyl)-4-oxobutanoic acid” has been studied for its potential in enhancing wound healing. Its application can inhibit the NF-κB signal pathway and TNF-α production, which are involved in inflammation. By reducing inflammation, it can promote angiogenesis and bone formation in the wounded area, making it a promising candidate for surgical wound management .

Cosmetic Applications

In the cosmetic industry, this compound is valued for its anti-oxidant, anti-glycation, and melanogenic inhibitory properties. It can be used in skin care products to prevent photoaging and pigmentation, offering a safer alternative to other harsher chemicals .

Tissue Engineering

The compound’s antimicrobial and osteoclast inactivation properties make it beneficial for tissue engineering applications. It can contribute to new bone formation when incorporated into biomaterials like silk membranes, aiding in the healing of bone-related injuries .

Pharmacologic Chaperone

As a pharmacologic chaperone, “4-(4-Hexylphenyl)-4-oxobutanoic acid” can influence protein folding, which is crucial in the treatment of diseases caused by protein misfolding. This application could be particularly useful in addressing complex systemic diseases that affect wound healing .

Antimicrobial Activity

The compound exhibits antimicrobial properties, which can be harnessed to prevent contamination and infection of biomaterials. This makes it an excellent additive for antiseptics and materials used in medical procedures .

Anti-Aging and Skin Care

Due to its antioxidant properties, “4-(4-Hexylphenyl)-4-oxobutanoic acid” is used in anti-aging creams and other cosmetics. It helps in reducing oxidative stress on the skin, thus preventing the signs of aging .

Food Industry Applications

The compound’s ability to inhibit tyrosinase and polyphenol oxidase makes it a valuable additive in the food industry to prevent browning in fruits and melanosis in shrimp, extending the shelf life of these products .

Cancer Research

There is potential for the compound to be used in cancer research due to its ability to inhibit cell proliferation and tumor growth when combined with other treatments like cisplatin. This could open up new avenues for cancer therapy .

Mécanisme D'action

Target of Action

Its close relative, 4-hexylresorcinol (4hr), is known to bind to multiple intracellular enzymes and impact their activity .

Mode of Action

4hr, a similar compound, is known to induce stress on the endoplasmic reticulum, leading to changes in protein folding . This change in protein conformation can affect the activity of various enzymes . For instance, tyrosinase, an enzyme responsible for two steps in melanin synthesis, is strongly inhibited by 4HR .

Biochemical Pathways

4hr is known to inhibit the nf-κb signal pathway and tnf-α production . Additionally, 4HR administration increases VEGF, TGF-β1, and calcification associated proteins .

Pharmacokinetics

4hr, a similar compound, is known to be amphiphilic, suggesting it may have good absorption and distribution properties .

Result of Action

4hr has demonstrated notable virucidal effects and pain-relief properties when used in lozenges for sore throat treatment . It also increases angiogenesis and bone formation in wounded areas .

Action Environment

4hr is known to be a chemical chaperone that can bind to multiple intracellular enzymes and impact their activity, suggesting that it may be influenced by the cellular environment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-hexylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-3-4-5-6-13-7-9-14(10-8-13)15(17)11-12-16(18)19/h7-10H,2-6,11-12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHKOZXEVDESBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384256 |

Source

|

| Record name | 4-(4-hexylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hexylphenyl)-4-oxobutanoic acid | |

CAS RN |

64779-08-4 |

Source

|

| Record name | 4-(4-hexylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

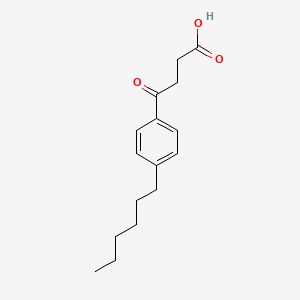

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)